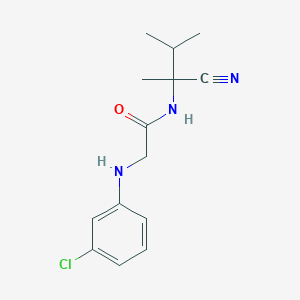

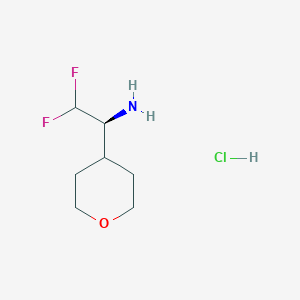

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide" is a chemical that appears to be structurally related to the family of acetanilides, which are compounds characterized by an acetyl group attached to an aniline. Acetanilides are known for their various applications in the pharmaceutical industry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds that have been synthesized and characterized.

Synthesis Analysis

The synthesis of related acetanilides involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved by acetylating N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally ester interchange with methanol . These reactions were catalyzed by various agents such as triethylamine and phase transfer catalysts, yielding high purity products. This methodological approach could potentially be adapted for the synthesis of "2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide" by altering the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of acetanilides is characterized by certain geometric parameters, such as the conformation of the N—H bond, which in the case of "2-Chloro-N-(2,4-dimethylphenyl)acetamide" is syn to the ortho methyl group . This conformation is a common feature in acetanilides and influences the overall molecular geometry. The presence of substituents on the phenyl ring can lead to variations in the molecular conformation, which can be analyzed through spectroscopic methods such as IR and MS, as well as through quantum chemical calculations .

Chemical Reactions Analysis

Acetanilides can participate in various chemical reactions due to their functional groups. The presence of the acetyl group allows for further chemical modifications, such as hydrolysis to form the corresponding aniline and acetic acid. The chloro group in the aromatic ring can also undergo nucleophilic substitution reactions, which can be exploited to introduce new substituents into the molecule . The specific reactivity of "2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide" would depend on the electronic effects of the cyano and methylbutan-2-yl groups, which are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetanilides, such as melting points, solubility, and polarity, are influenced by their molecular structure. For example, the formation of intramolecular hydrogen bonds in some acetanilides can affect their polarity and solubility . The intermolecular N—H⋯O hydrogen bonds can lead to the formation of chains in the crystal structure, which can impact the compound's melting point and stability . The specific properties of "2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide" would need to be determined experimentally, but it is likely that the cyano and alkyl groups would contribute to its overall polarity and potentially its solubility in organic solvents.

科学的研究の応用

Spectroscopic and Quantum Mechanical Studies Compounds structurally related to 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. Such studies are crucial for understanding the molecular structure and behavior, which can lead to applications in material science, such as dye-sensitized solar cells due to their good light harvesting efficiency and non-linear optical activity for potential use in photonic devices Y. Mary et al., 2020.

Radiosynthesis for Metabolic Studies Radiolabeled versions of chloroacetanilide herbicides have been synthesized to study their metabolism and mode of action. This approach is significant in toxicology and environmental sciences to understand the behavior of these compounds in biological systems and their potential impact on the environment B. Latli et al., 1995.

Development of Fluorescent Probes Research involving the synthesis of fluorescent probes for mercury ion detection underscores the potential for compounds with similar functional groups to be used in creating sensitive detection systems for environmental monitoring and analytical chemistry N. Shao et al., 2011.

Antimicrobial Evaluation The synthesis of new molecules bearing the cyanoacetamide moiety has been explored for their antimicrobial properties, indicating a promising avenue for the development of new antibiotics or antifungal agents E. Darwish et al., 2014.

Environmental Monitoring Studies on chloroacetanilide herbicides like alachlor and acetochlor, structurally similar to 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, have been conducted to understand their adsorption, bioactivity, and environmental fate. This research is vital for assessing the environmental risk and guiding the design of compounds with reduced ecological impact J. Weber et al., 1982.

特性

IUPAC Name |

2-(3-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQARBRUVIGRNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)